6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid
Overview
Description
6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid is a chemical compound with the molecular formula C10H12N2O2. It is known for its unique structure, which includes a pyridine ring substituted with a pyrrolidine group at the 6-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid typically involves the reaction of pyridine-2-carboxylic acid with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyridine carboxylic acid and pyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine group can enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(1-Pyrrolidinyl)picolinic Acid: Similar structure but with a different substitution pattern on the pyridine ring.
6-(1-Pyrrolidinyl)-2-Pyridinecarboxylic Acid: Another closely related compound with similar functional groups.
Uniqueness
6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine group and a carboxylic acid group on the pyridine ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-pyrrolidin-1-ylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPHLYQBFPDHNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634628 | |
Record name | 6-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450368-20-4 | |
Record name | 6-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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